molecular formula C8H9BN2O2 B8181994 (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid CAS No. 1446334-78-6

(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid

Cat. No. B8181994
CAS RN: 1446334-78-6
M. Wt: 175.98 g/mol
InChI Key: VUUPLVFPKSXZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in the synthesis of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridine derivatives, as well as their N-methyl derivatives, which are significant in organic chemistry and medicinal research (Yutilov et al., 2005).

  • This compound is instrumental in synthesizing imidazo[1,2-a]pyridines, which are valuable in various chemical processes (Mohan, Rao, & Adimurthy, 2013).

  • Derivatives of 2-methylimidazo[1,2-a]pyridine, such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, have shown potential in pharmacology, particularly for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982; 1984).

  • Imidazo[1,2-a]pyridinyl-chalcone series, derived from similar compounds, are significant in organic synthesis and medicinal chemistry. They are used in molecular hybridization strategies to improve the biological activities of therapeutic systems (Konaté, Affi, & Ziao, 2021).

  • Compounds like 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives, which are structurally related, are utilized in organic synthesis and the synthesis of novel benzimidazole derivatives, demonstrating the broad applicability of this chemical class (Hranjec et al., 2008).

  • 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives and similar compounds are used in the synthesis of novel compounds with potential applications in medicine and pharmacology (Abignente et al., 1998; Katsura et al., 1992).

  • The preparation of imidazo[1,2-a]imidazolin-2-ones, which involves the introduction of boronic acids including (2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid, allows for the creation of a diverse library of compounds, further illustrating the versatility of this chemical in synthesis (Grosse et al., 2013).

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUPLVFPKSXZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=C(N=C2C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226219
Record name B-(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boronic acid, B-(2-methylimidazo[1,2-a]pyridin-6-yl)-

CAS RN

1446334-78-6
Record name B-(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446334-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.